molecular formula C20H20N2O2 B2448023 2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-44-9

2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2448023
M. Wt: 320.392
InChI Key: MMUOQYYRJLAJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a chemical compound that has been studied extensively for its potential use in scientific research. It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds .


Synthesis Analysis

This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .


Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, 7-hydroxy-5-methoxy-2 methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol smoothly furnished 2H-chromene-3147) .

properties

IUPAC Name

2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-7-8-15-12-16(19(23)22-18(15)11-13)9-10-21-20(24)17-6-4-3-5-14(17)2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUOQYYRJLAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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